![molecular formula C15H14ClN3O3S2 B2404380 6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864857-80-7](/img/structure/B2404380.png)
6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an acetyl group, a carboxamide group, and a thiophene ring . The molecule is likely to be involved in the field of medicinal chemistry, given the presence of these functional groups and the structural complexity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), a carboxamide group (a functional group derived from carboxylic acids), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) . The presence of these functional groups and structural elements suggests that the compound could participate in a variety of chemical reactions .Scientific Research Applications
Antimicrobial and Antitubercular Activities
6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and its derivatives have shown promising results in antimicrobial and antitubercular activities. In one study, the compound demonstrated significant inhibition of Mycobacterium tuberculosis pantothenate synthetase, a key enzyme in the tuberculosis pathogen. This finding indicates its potential as a therapeutic agent against tuberculosis (Samala et al., 2014). Other studies have also reported the synthesis of various analogs of this compound, exploring their antimicrobial activities against different strains of bacteria and their potential use as antimicrobial agents (Abdel-rahman et al., 2002); (Bakhite et al., 2004).
Cytotoxicity and Potential Anticancer Properties
The cytotoxicity and potential anticancer properties of this compound and its derivatives have been explored in various studies. Some derivatives have shown inhibitory activity against different cancer cell lines, suggesting their potential as anticancer agents. This includes studies on thiophene derivatives, which are structurally related and have shown promising in vitro cytotoxicity, indicating their potential use in cancer therapy (Atta & Abdel‐Latif, 2021); (Hung et al., 2014).
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of derivatives of 6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. These works provide insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry. The synthesis methods have ranged from conventional techniques to microwave-promoted methods, contributing to the understanding of the structural and electronic properties of these compounds (Bakhite et al., 2005); (Su et al., 2009).
Future Directions
The future directions for research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity . Given its structural complexity, it could also serve as a useful starting point for the development of new synthetic methodologies .
properties
IUPAC Name |
6-acetyl-2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S2/c1-7(20)19-5-4-8-10(6-19)24-15(12(8)13(17)21)18-14(22)9-2-3-11(16)23-9/h2-3H,4-6H2,1H3,(H2,17,21)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZIFGZNUBGDPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

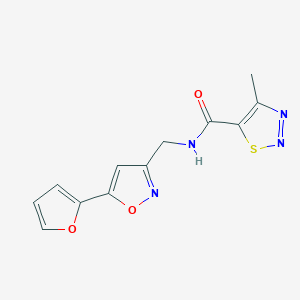
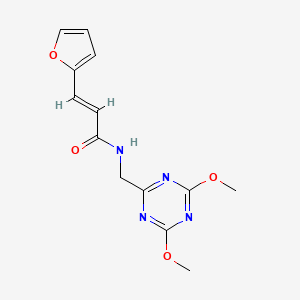
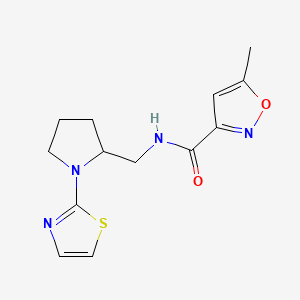
![2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2404302.png)
![diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2404304.png)
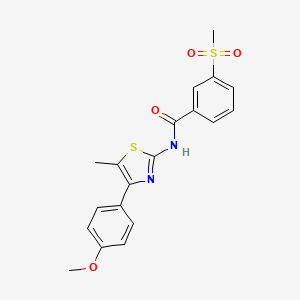
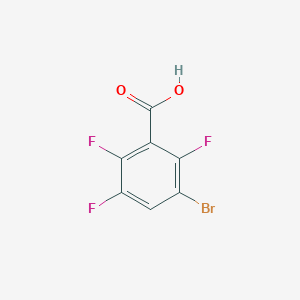
![Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2404309.png)
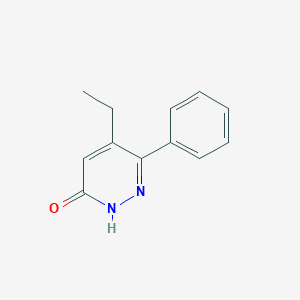
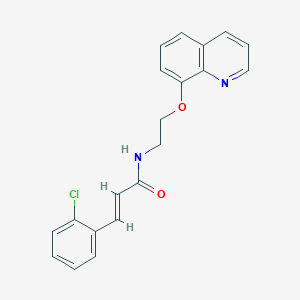
![N-cyclopropyl-2-(2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2404313.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline](/img/structure/B2404315.png)
![2-(6-(Morpholine-4-carbonyl)benzo[d]thiazol-2-yl)isoindoline-1,3-dione](/img/structure/B2404317.png)
![8-(3-Chloro-4-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2404318.png)